Dicamba-dimethylammonium

Description

Properties

IUPAC Name |

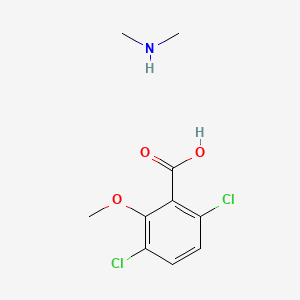

3,6-dichloro-2-methoxybenzoic acid;N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O3.C2H7N/c1-13-7-5(10)3-2-4(9)6(7)8(11)12;1-3-2/h2-3H,1H3,(H,11,12);3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDRFUUBRGGDEIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC.COC1=C(C=CC(=C1C(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O3.C2H7N, C10H13Cl2NO3 | |

| Record name | DIMETHYLAMINE DICAMBA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18134 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9034369 | |

| Record name | Dicamba-dimethylammonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9034369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dimethylamine dicamba is a colorless to white crystalline powder. Mildly corrosive. Used as an herbicide., Colorless to white solid; [CAMEO] | |

| Record name | DIMETHYLAMINE DICAMBA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18134 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dicamba dimethylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4932 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2300-66-5 | |

| Record name | DIMETHYLAMINE DICAMBA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18134 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dicamba dimethylamine salt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2300-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dicamba-dimethylammonium [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002300665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dicamba-dimethylammonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9034369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-dichloro-o-anisic acid, compound with dimethylamine (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.229 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICAMBA-DIMETHYLAMMONIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/123F051HEM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIMETHYLAMINE DICAMBA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7312 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of Dicamba-Dimethylammonium

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Dicamba-dimethylammonium, a prominent herbicide, is the dimethylamine salt of dicamba. This guide provides a comprehensive overview of its core chemical and physical properties. It delves into the compound's identity, structure, and key physicochemical parameters that govern its behavior and function. Furthermore, this document explores its mechanism of action as a synthetic auxin herbicide, its toxicological profile, and its environmental fate. Analytical methodologies for its detection and quantification are also discussed, providing a holistic resource for professionals in research and development.

Chemical Identity and Structure

This compound is the product of the reaction between the acidic herbicide dicamba (3,6-dichloro-2-methoxybenzoic acid) and the base dimethylamine.[1][2] This salt formation enhances the water solubility of the active ingredient, dicamba, facilitating its use in aqueous spray formulations.[2]

Chemical Names:

-

3,6-dichloro-2-methoxybenzoic acid;N-methylmethanamine[2]

CAS Registry Number: 2300-66-5[2][3][4]

Molecular Formula: C₁₀H₁₃Cl₂NO₃[2][3][4]

Molecular Weight: 266.12 g/mol [2][3][4]

The structure of this compound involves an ionic bond between the carboxylate group of the dicamba molecule and the dimethylammonium cation.

Diagram: Chemical Structure of this compound

Caption: Ionic interaction between Dicamba anion and Dimethylammonium cation.

Physicochemical Properties

The physical and chemical characteristics of this compound are crucial for understanding its application, environmental behavior, and potential for off-target movement.

| Property | Value | Source |

| Physical State | Colorless to white crystalline powder | [2][4] |

| Melting Point | 114-116 °C | [3][5] |

| Boiling Point | 326.1 °C at 760 mmHg | [3] |

| Vapor Pressure | 1.96E-06 mmHg at 25°C | [3] |

| Solubility in Water | Highly soluble | [2][6][7] |

| LogP (Octanol-Water Partition Coefficient) | 2.92670 | [3] |

Note: The high water solubility is a key feature, facilitating its formulation as a soluble concentrate.[2][8] The relatively low vapor pressure of the salt form is intended to reduce volatility compared to the parent acid, although off-target movement can still occur.[9][10][11]

Mechanism of Action

Dicamba is a synthetic auxin herbicide, belonging to the benzoic acid family.[11][12][13] Its mode of action involves mimicking the natural plant hormone auxin.[12][14]

Key Steps in the Mechanism of Action:

-

Absorption: Dicamba is readily absorbed by the leaves and roots of plants.[5][12]

-

Translocation: Following absorption, it is translocated throughout the plant's vascular system.[8][12]

-

Hormonal Mimicry: At the cellular level, dicamba mimics high concentrations of auxin, leading to uncontrolled and disorganized cell division and growth.[12][14][15][16]

-

Disruption of Plant Processes: This abnormal growth disrupts the plant's normal physiological functions, including the movement of nutrients and sugars, ultimately leading to the death of susceptible broadleaf plants.[16]

Diagram: Simplified Mechanism of Action of Dicamba

Caption: The pathway of Dicamba from absorption to plant death.

Toxicological Profile

The toxicological properties of this compound are essential for risk assessment and establishing safe handling procedures.

| Endpoint | Value | Species | Source |

| Oral LD₅₀ | > 1,000 mg/kg | Rat | [17] |

| Dermal LD₅₀ | > 2,000 mg/kg | Rabbit | [17] |

| Inhalation LC₅₀ (4 hr) | > 2.0 mg/L | Rat | [17] |

| Eye Irritation | Severe irritant | Rabbit | [17] |

| Skin Irritation | Slight irritant | Rabbit | [17] |

| Skin Sensitization | Non-sensitizer | Guinea pig | [17] |

Human Health Effects:

-

Acute Exposure: May cause severe eye irritation, and is harmful if swallowed or absorbed through the skin.[17] Inhalation can lead to respiratory tract irritation.[17]

-

Chronic Exposure: Potential for liver and kidney damage, as well as changes in blood chemistry.[17] The US EPA has classified dicamba as a Group D carcinogen, meaning it is not classifiable as to human carcinogenicity.[12]

Environmental Fate and Transport

The environmental behavior of this compound is influenced by its high mobility and degradation pathways.

-

Soil: Dicamba is highly mobile in soil and has the potential to leach into groundwater.[12] Its persistence in soil is relatively short, with a half-life typically ranging from 1 to 4 weeks, primarily due to microbial degradation.[12] The major degradation product in aerobic soil is 3,6-dichlorosalicylic acid (3,6-DCSA).[15]

-

Water: In aquatic environments, microbial degradation is the primary mechanism for its removal.[6] It is stable to hydrolysis and does not readily adsorb to sediment.[6] Due to its low octanol-water partition coefficient, it is not expected to significantly bioaccumulate in aquatic organisms.[6][12]

-

Air: Volatilization of dicamba can occur, leading to off-target drift and damage to sensitive, non-target plants.[15][18] Formulations like the dimethylamine salt are designed to be less volatile than the parent acid.[11]

Analytical Methodologies

Accurate and sensitive analytical methods are critical for monitoring this compound in various matrices.

Common Analytical Techniques:

-

High-Performance Liquid Chromatography (HPLC): A widely used method for the determination of dicamba. Reversed-phase HPLC with UV detection is a common approach.[13]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and selectivity, eliminating the need for derivatization that is often required for gas chromatography methods.[19][20] It is particularly useful for analyzing complex environmental and agricultural samples.[19]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Historically used, often requiring a derivatization step to increase the volatility of the analyte.[19]

Experimental Protocol: Quantification of Dicamba in Soil by LC-MS/MS

Objective: To determine the concentration of this compound in a soil sample.

Materials:

-

Soil sample

-

Acetonitrile (ACN), HPLC grade

-

Formic acid, 99%

-

Deionized water

-

Dicamba analytical standard

-

Isotopically labeled dicamba internal standard (e.g., d3-dicamba)

-

Centrifuge tubes

-

Mechanical shaker

-

Centrifuge

-

Syringe filters (0.22 µm)

-

LC-MS/MS system

Procedure:

-

Sample Preparation: a. Weigh 5 g of the soil sample into a 50 mL centrifuge tube. b. Add a known amount of the internal standard solution. c. Add 20 mL of extraction solvent (e.g., acetonitrile with 1% formic acid).

-

Extraction: a. Cap the tube and shake vigorously on a mechanical shaker for 30 minutes. b. Centrifuge the sample at 4000 rpm for 10 minutes.

-

Sample Cleanup and Dilution: a. Carefully collect the supernatant. b. Filter the supernatant through a 0.22 µm syringe filter into a clean vial. c. Dilute the filtered extract with an appropriate volume of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid) to bring the analyte concentration within the calibration range.

-

LC-MS/MS Analysis: a. Prepare a series of calibration standards of dicamba in the initial mobile phase. b. Inject the prepared sample and calibration standards into the LC-MS/MS system. c. Monitor the specific precursor-to-product ion transitions for both dicamba and the internal standard.

-

Quantification: a. Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. b. Determine the concentration of dicamba in the sample by interpolating its peak area ratio on the calibration curve.

Diagram: Analytical Workflow for Dicamba Quantification in Soil

Caption: Step-by-step workflow for analyzing Dicamba in soil samples.

Conclusion

This technical guide has provided a detailed examination of the chemical and physical properties of this compound. A thorough understanding of its structure, physicochemical characteristics, mechanism of action, toxicological profile, and environmental fate is paramount for its safe and effective use in agricultural and research settings. The outlined analytical methodologies serve as a foundation for the accurate monitoring and quantification of this widely used herbicide.

References

- This compound | CAS#:2300-66-5 | Chemsrc. (2025).

- Dicamba Roadside Vegetation Management Herbicide Fact Sheet. (2017). Washington State Department of Transportation.

- SAFETY DATA SHEET. (n.d.). Greenbook.net.

- FAO SPECIFICATIONS AND EVALUATIONS FOR AGRICULTURAL PESTICIDES DICAMBA 3,6-dichloro-2-methoxy-benzoic acid. (2016). Food and Agriculture Organization of the United Nations.

- This compound. (n.d.). Agriculture and Environment Research Unit.

- Canadian Water Quality Guidelines for the Protection of Aquatic Life - Dicamba. (n.d.). Canadian Council of Ministers of the Environment.

- SAFETY DATA SHEET. (2022). Albaugh LLC.

- Pesticide Fact Sheet Dicamba. (1983). United States Environmental Protection Agency.

- This compound data sheet. (n.d.). Compendium of Pesticide Common Names.

- Dicamba dimethylamine salt | C10H13Cl2NO3 | CID 16811. (n.d.). PubChem.

- Dicamba Technical Fact Sheet. (n.d.). National Pesticide Information Center.

- Dicamba. (2021). Minnesota Department of Agriculture.

- DICAMBA. (n.d.). Extension Toxicology Network.

- Safety Data Sheet. (2025).

- Dicamba dimethylamine salt | C10H13Cl2NO3 | CID 16811. (n.d.). PubChem.

- The Detection and Quantification of Dicamba and Acid Herbicides in Agricultural Samples. (2020).

- Method GRM022.08A for the Determination of Dicamba from Air Sampling Tube and Filter Paper by LC-MS. (n.d.). United States Environmental Protection Agency.

- Dicamba dimethylamine salt. (2009).

- Quantitation of dicamba and acid herbicides in agricultural field samples on SCIEX QTRAP 6500+ System. (n.d.). SCIEX.

- Dicamba herbicide and it's effects. (n.d.). Nexles.

- On-spot quantitative analysis of Dicamba in field waters using a lateral flow immunochromatographic strip with smartphone imaging. (n.d.). National Institutes of Health.

- Dicamba. (2023). Minnesota Department of Agriculture.

- Dicamba. (n.d.). Wikipedia.

- Dicamba 101: Everything Farmers Need to Know About Dicamba. (2025). FBN.

- Explained: Dicamba and its formulations. (2016). Arkansas Cooperative Extension Service.

Sources

- 1. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 2. Dicamba dimethylamine salt | C10H13Cl2NO3 | CID 16811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS#:2300-66-5 | Chemsrc [chemsrc.com]

- 4. Dicamba dimethylamine salt | C10H13Cl2NO3 | CID 16811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. EXTOXNET PIP - DICAMBA [extoxnet.orst.edu]

- 6. ccme.ca [ccme.ca]

- 7. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]

- 8. This compound [sitem.herts.ac.uk]

- 9. mda.state.mn.us [mda.state.mn.us]

- 10. mda.state.mn.us [mda.state.mn.us]

- 11. Explained: Dicamba and its formulations [uaex.uada.edu]

- 12. wsdot.wa.gov [wsdot.wa.gov]

- 13. fao.org [fao.org]

- 14. fbn.com [fbn.com]

- 15. Dicamba Technical Fact Sheet [npic.orst.edu]

- 16. Dicamba herbicide and it's effects, Nexles [nexles.com]

- 17. assets.greenbook.net [assets.greenbook.net]

- 18. Dicamba - Wikipedia [en.wikipedia.org]

- 19. chromatographytoday.com [chromatographytoday.com]

- 20. sciex.com [sciex.com]

Synthesis and structural analysis of Dicamba-dimethylammonium

An In-depth Technical Guide to the Synthesis and Structural Analysis of Dicamba-dimethylammonium

Abstract

Dicamba (3,6-dichloro-2-methoxybenzoic acid) is a selective auxin herbicide widely utilized for the control of broadleaf weeds.[1][2] Its efficacy and environmental fate are significantly influenced by its formulation. The conversion of the parent acid into a salt, such as this compound, is a critical chemical modification designed to enhance solubility and modify physicochemical properties like volatility.[1][3][4] This guide provides a comprehensive technical overview of the synthesis of this compound via a direct acid-base neutralization reaction. Furthermore, it details the essential structural analysis and quality control methodologies, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and High-Performance Liquid Chromatography (HPLC), which are imperative for the verification of identity, structure, and purity. This document is intended for researchers and professionals in agrochemical development, analytical chemistry, and regulatory science, offering both theoretical causality and practical, field-proven protocols.

Introduction to Dicamba and its Dimethylammonium Salt

Chemical Identity and Herbicidal Mode of Action

Dicamba is a synthetic auxin, a class of herbicides that mimic the action of the natural plant hormone indole-3-acetic acid (IAA).[5][6] Upon absorption by the leaves and roots, it translocates throughout the plant.[2] At a molecular level, Dicamba binds to auxin receptors such as TIR1/AFB, leading to the degradation of transcriptional repressors and subsequent uncontrolled expression of auxin-responsive genes.[5][7] This disruption of normal hormonal balance results in unregulated cell division and growth, ultimately causing lethal damage to the plant's vascular tissue.[4][8]

The Rationale for Salt Formulations: A Physicochemical Perspective

The parent acid form of Dicamba has limited water solubility and a higher potential for volatility.[1][3] Volatility is a significant concern as it can lead to off-target movement, causing damage to non-resistant crops.[1][9] To mitigate these issues, Dicamba is formulated as various salts. The formation of the dimethylammonium salt is achieved by reacting the carboxylic acid group of Dicamba with dimethylamine.[10] This acid-base reaction results in an ionic salt with significantly increased water solubility and reduced volatility compared to the parent acid.[3][8][11] The choice of the counter-ion (in this case, dimethylammonium) is a deliberate strategy to optimize the herbicide's handling, application, and environmental safety profile.[3][4]

Synthesis of this compound

The synthesis of this compound is a classic Brønsted-Lowry acid-base neutralization reaction. The carboxylic acid proton of Dicamba is transferred to the nitrogen atom of dimethylamine, forming the dimethylammonium cation and the Dicamba carboxylate anion, which are held together by an ionic bond.

Diagram 1: Synthesis of this compound

Caption: Acid-base neutralization reaction forming the salt.

Materials and Reagents

Proper characterization of starting materials is fundamental to achieving a high-purity product.

| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Key Properties |

| Dicamba (acid) | C₈H₆Cl₂O₃ | 221.04 | >98% | White crystalline solid |

| Dimethylamine | (CH₃)₂NH | 45.08 | 40% aq. solution | Colorless liquid, strong amine odor |

| Methanol | CH₃OH | 32.04 | ACS Grade | Volatile, clear solvent |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous | Volatile, used for precipitation |

Step-by-Step Synthesis Protocol

This protocol describes a laboratory-scale synthesis. The causality for each step is provided to ensure a thorough understanding of the process.

-

Dissolution of Dicamba:

-

Action: Weigh 10.0 g (45.2 mmol) of Dicamba acid into a 250 mL Erlenmeyer flask. Add 100 mL of methanol and stir with a magnetic stir bar until all solids are completely dissolved.

-

Rationale: Methanol is chosen as the solvent due to its ability to readily dissolve the acidic form of Dicamba, creating a homogeneous medium for the reaction to proceed efficiently.

-

-

Stoichiometric Addition of Base:

-

Action: While stirring, slowly add 5.1 g of a 40% aqueous dimethylamine solution (equivalent to 2.04 g or 45.2 mmol of pure dimethylamine) dropwise to the Dicamba solution using a Pasteur pipette.

-

Rationale: A 1:1 molar ratio is crucial for complete salt formation without introducing excess unreacted starting material, which would complicate purification. The slow, dropwise addition helps to control the exothermic nature of the neutralization reaction.

-

-

Reaction Completion:

-

Action: Stir the reaction mixture at room temperature (approx. 25°C) for 1 hour.

-

Rationale: The acid-base reaction is typically rapid. One hour of stirring ensures the reaction goes to completion.

-

-

Isolation of the Product:

-

Action: Remove the solvent under reduced pressure using a rotary evaporator. The resulting product will be a white crystalline solid.

-

Rationale: Rotary evaporation is an efficient method for removing the volatile methanol solvent at a low temperature, which prevents potential degradation of the product. The product, this compound, is a non-volatile salt and remains as a solid residue.[12]

-

-

Purification (Optional Recrystallization):

-

Action: For higher purity, the solid can be recrystallized. Dissolve the crude product in a minimal amount of hot methanol and induce precipitation by slowly adding cold diethyl ether. Filter the resulting white crystals and dry under vacuum.

-

Rationale: Recrystallization purifies the compound based on differences in solubility. The salt is soluble in hot methanol but poorly soluble in the non-polar diethyl ether, causing the pure product to crystallize out while impurities remain in the solution.

-

Safety Considerations

-

Dicamba: A severe eye irritant that can cause corrosive injuries. Skin irritation or burns can occur upon dermal exposure.[8][12]

-

Dimethylamine: Corrosive and flammable. It has a strong, pungent odor and should be handled in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Safety goggles, a lab coat, and chemically resistant gloves are mandatory at all times.

Structural and Physicochemical Analysis

A multi-faceted analytical approach is required to confirm the identity, purity, and structural integrity of the synthesized this compound.

Diagram 2: Experimental Workflow for Synthesis & Analysis

Caption: From reactants to verified product.

Physicochemical Properties

The synthesized product should be a colorless to white crystalline powder.[12] Key physical constants are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃Cl₂NO₃ | [12][13] |

| Molecular Weight | 266.12 g/mol | [12][13] |

| Melting Point | 114-116 °C | [13] |

| Water Solubility | High (6,500 mg/L for Dicamba acid, salt is higher) | [8] |

Spectroscopic Analysis

¹H NMR is the definitive method for confirming the molecular structure. The spectrum of this compound will exhibit characteristic signals for both the Dicamba anion and the dimethylammonium cation. Identity is confirmed by comparing the spectrum to a reference standard.[14][15]

-

Principle: ¹H NMR spectroscopy probes the chemical environment of hydrogen nuclei (protons) within a molecule. The chemical shift (δ) of each proton signal is indicative of its local electronic environment, and the integration of the signal corresponds to the number of protons it represents.

-

Protocol:

-

Prepare a sample by dissolving ~10-20 mg of the synthesized salt in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Transfer the solution to an NMR tube.

-

Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

-

Expected Data Interpretation:

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic (C-H) | 7.0 - 7.5 | Multiplet | 2H | Protons on the dichlorinated benzene ring |

| Methoxy (-OCH₃) | ~3.8 | Singlet | 3H | Methyl group attached to the ring |

| Ammonium (-NH₂⁺-) | Broad, variable | Singlet | ~2H | Protons on the nitrogen atom |

| N-Methyl (-N(CH₃)₂) | ~2.5 | Singlet | 6H | Methyl groups of the dimethylammonium cation |

FTIR is used to identify the functional groups present in the molecule, providing crucial evidence of the salt formation. The key diagnostic change is the disappearance of the broad O-H stretch and the C=O stretch of the carboxylic acid, and the appearance of a strong carboxylate (COO⁻) stretch.

-

Principle: FTIR measures the absorption of infrared radiation by a molecule, which causes vibrations (stretching, bending) of its chemical bonds. Each type of bond absorbs at a characteristic frequency, allowing for the identification of functional groups.

-

Protocol:

-

Place a small amount of the dry, solid sample directly onto the diamond crystal of an ATR-FTIR spectrometer.

-

Apply pressure to ensure good contact.

-

Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

-

-

Expected Data Interpretation:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| ~3000-2800 | C-H Stretch | Aliphatic (N-CH₃) | Confirms presence of dimethylammonium cation. |

| ~1600-1550 | C=O Asymmetric Stretch | Carboxylate (COO⁻) | Key indicator of salt formation. Replaces the ~1700 cm⁻¹ C=O acid peak.[16] |

| ~1400-1350 | C=O Symmetric Stretch | Carboxylate (COO⁻) | Key indicator of salt formation. |

| ~1250 | C-O Stretch | Aryl Ether | Confirms the methoxy group is intact. |

Diagram 3: Logic of Structural Analysis

Caption: A multi-technique approach for comprehensive verification.

Chromatographic Analysis for Purity Assessment

HPLC is the standard method for determining the purity of the final product and quantifying any residual Dicamba acid.

-

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). A UV detector is commonly used for auxin herbicides.[14][15]

-

Protocol:

-

Mobile Phase: Prepare an appropriate mobile phase, such as a buffered acetonitrile/water mixture.

-

Standard Preparation: Prepare a standard solution of known concentration using a certified this compound reference material.

-

Sample Preparation: Prepare a sample solution of the synthesized product at the same concentration as the standard.

-

Analysis: Inject both the standard and sample solutions onto a C18 reverse-phase HPLC column. Monitor the elution profile at a suitable wavelength (e.g., 230 or 280 nm).[14][15]

-

-

Data Interpretation:

-

Identity: The retention time of the main peak in the sample chromatogram should match that of the reference standard.

-

Purity: The purity is calculated as the area of the main product peak divided by the total area of all peaks in the chromatogram, expressed as a percentage. The presence of a peak at the retention time of Dicamba acid would indicate incomplete reaction or decomposition.

-

Conclusion

The synthesis of this compound from its parent acid and dimethylamine is a straightforward and efficient acid-base neutralization. This conversion is a critical step in producing a commercially viable herbicide formulation with enhanced water solubility and lower volatility. Verification of the final product's identity, structure, and purity is non-negotiable and relies on a suite of orthogonal analytical techniques. The combined application of ¹H NMR, FTIR, and HPLC provides a self-validating system, ensuring that the synthesized material meets the required specifications for its intended application in agricultural science and weed management. This guide provides the foundational chemical principles and validated methodologies for the successful synthesis and analysis of this important agrochemical compound.

References

-

Chemsrc. This compound | CAS#:2300-66-5. [Link]

-

PubChem. Dicamba dimethylamine salt | C10H13Cl2NO3 | CID 16811. National Institutes of Health. [Link]

-

Thurston County Health Department. Dicamba dimethylamine salt. Amazon S3. [Link]

-

Arkansas Cooperative Extension Service. Explained: Dicamba and its formulations. (2016). [Link]

-

Successful Farming. Volatility From New Formulations Drives Some Dicamba Damage, Say University Weed Scientists. (2018). [Link]

-

Extension Richland County. Understanding Dicamba Volatility. [Link]

-

ResearchGate. Fourier transform infrared spectra of: dicamba (a). [Link]

-

Food and Agriculture Organization of the United Nations. FAO SPECIFICATIONS AND EVALUATIONS FOR AGRICULTURAL PESTICIDES DICAMBA 3,6-dichloro-2-methoxy-benzoic acid. (2016). [Link]

-

AERU. This compound. University of Hertfordshire. [Link]

-

Todd, J., et al. cheminformatics review of auxins as herbicides. Journal of Experimental Botany. (2017). [Link]

-

Weed Technology. Efficacy of dicamba and dicamba/tembotrione with and without ammonium sulfate for broadleaf weed control. Cambridge University Press & Assessment. (2024). [Link]

-

ResearchGate. ¹H NMR analysis of the dechlorinated product of 3,6-DCGA transformed by.... [Link]

-

Compendium of Pesticide Common Names. This compound data sheet. [Link]

-

Food and Agriculture Organization of the United Nations. FAO SPECIFICATIONS AND EVALUATIONS FOR AGRICULTURAL PESTICIDES DICAMBA 3,6-dichloro-2-methoxy-benzoic acid 2023. [Link]

-

National Center for Biotechnology Information. The differential binding and biological efficacy of auxin herbicides. (2022). [Link]

-

PLOS One. Analytical methods for stable isotope labeling to elucidate rapid auxin kinetics in Arabidopsis thaliana. (2024). [Link]

-

PubMed. Physicochemical properties, droplet size and volatility of dicamba with herbicides and adjuvants on tank-mixture. (2020). [Link]

- Google Patents.

-

Patsnap. Synthetic process of herbicide dicamba - Eureka. [Link]

- Google Patents. CN102838483A - Synthesis method of dicamba.

-

Weed Science Society of America. Field Evaluation of Auxin Herbicide Volatility Using Cotton and Tomato as Bioassay Crops. [Link]

-

SciELO. Evaluating methods and factors that affect dicamba volatility. (2021). [Link]

-

CABI Digital Library. a comparison of different salt formulations of mcpa, 2,4-d, 2,4,5-t, picloram and. (1981). [Link]

-

ScholarWorks@UARK. Synthesis of Dicamba Glucosides for the Study of Environmental Dicamba Drift Effects on Soybeans. (2019). [Link]

-

Compendium of Pesticide Common Names. dicamba data sheet. [Link]

-

Minnesota Department of Agriculture. Dicamba. (2021). [Link]

-

ResearchGate. (PDF) Auxin herbicides: Current status of mechanism and mode of action. (2009). [Link]

-

Food and Agriculture Organization of the United Nations. fao specifications and evaluations for plant protection product dicamba. [Link]

-

MDPI. Evaluation of a Stable Isotope-Based Direct Quantification Method for Dicamba Analysis from Air and Water Using Single-Quadrupole LC–MS. (2020). [Link]

-

PubMed. Investigation of Dimethylammonium Solubility in MAPbBr3 Hybrid Perovskite: Synthesis, Crystal Structure, and Optical Properties. (2019). [Link]

Sources

- 1. Explained: Dicamba and its formulations [uaex.uada.edu]

- 2. fao.org [fao.org]

- 3. Volatility From New Formulations Drives Some Dicamba Damage, Say University Weed Scientists [agriculture.com]

- 4. scielo.br [scielo.br]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]

- 9. mda.state.mn.us [mda.state.mn.us]

- 10. cabidigitallibrary.org [cabidigitallibrary.org]

- 11. richland.extension.wisc.edu [richland.extension.wisc.edu]

- 12. Dicamba dimethylamine salt | C10H13Cl2NO3 | CID 16811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. This compound | CAS#:2300-66-5 | Chemsrc [chemsrc.com]

- 14. fao.org [fao.org]

- 15. openknowledge.fao.org [openknowledge.fao.org]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Environmental Degradation Pathways of Dicamba-Dimethylammonium

Abstract

Dicamba, formulated often as a dimethylammonium (DMA) salt to enhance solubility and stability, is a selective systemic herbicide critical for managing broadleaf weeds.[1] Its environmental fate, particularly its degradation in soil and water, is a subject of intensive research due to its potential for off-target movement and impact on non-target organisms. This guide provides a comprehensive technical overview of the microbial and abiotic degradation pathways of dicamba-dimethylammonium in terrestrial and aquatic environments. We will explore the key enzymatic processes, influential environmental factors, primary metabolites, and the methodologies employed to study these complex interactions. The dominant degradation route is microbial O-demethylation, primarily under aerobic conditions, which transforms dicamba into the less phytotoxic metabolite, 3,6-dichlorosalicylic acid (DCSA).[2][3] This document serves as a resource for researchers and environmental scientists, offering field-proven insights and detailed protocols to support further investigation into the environmental dynamics of this widely used herbicide.

Introduction: Understanding the Environmental Significance of Dicamba

Dicamba (3,6-dichloro-2-methoxybenzoic acid) is a synthetic auxin herbicide that mimics natural plant hormones, causing uncontrolled growth and eventual death in susceptible broadleaf plants.[1][3][4] Its dimethylammonium salt formulation is highly soluble in water, a key property influencing its environmental mobility.[5] While effective for weed control, dicamba's high mobility and volatility can lead to off-target drift, damaging non-resistant crops and native vegetation. Therefore, a thorough understanding of its degradation pathways is paramount for predicting its persistence, potential for groundwater contamination, and overall ecological impact. The primary dissipative process for dicamba in the environment is microbial degradation, which is significantly influenced by a host of soil and water conditions.[6][7]

Degradation Pathways in Soil Ecosystems

In soil, the persistence of dicamba is moderate, with reported half-lives (DT50) ranging from a few days to several weeks, largely dependent on environmental conditions that favor microbial activity.[3][4][5]

Microbial Degradation (Biodegradation)

The principal mechanism for dicamba breakdown in soil is biotransformation by microorganisms.[2][3][7] This process is more rapid under aerobic (oxygen-rich) conditions than anaerobic (oxygen-deficient) conditions.[3]

-

Aerobic Pathway: O-Demethylation: The critical first step in the aerobic degradation of dicamba is O-demethylation. This reaction is catalyzed by a multi-component enzyme system known as dicamba O-demethylase, first identified in Pseudomonas maltophilia (now Stenotrophomonas maltophilia).[8][9] This enzyme system, a Rieske non-heme iron oxygenase, removes the methyl group from the methoxy moiety of dicamba.[8][10] This process yields the major metabolite, 3,6-dichlorosalicylic acid (DCSA), and formaldehyde.[3][8][10] DCSA is significantly less phytotoxic than its parent compound.

-

Subsequent DCSA Degradation: DCSA is more persistent than dicamba but is also subject to further microbial breakdown.[2][11] Under aerobic conditions, microorganisms can further degrade DCSA through hydroxylation and ring cleavage, eventually leading to the production of carbon dioxide.[3]

-

Anaerobic Pathway: While slower, anaerobic degradation of dicamba also proceeds via demethylation to DCSA.[3][10] Recent research has shed light on the subsequent anaerobic fate of DCSA, which can undergo decarboxylation to form 2,5-dichlorophenol or dechlorination to 6-chlorosalicylic acid, both of which can be further transformed.[9][12][13] A specific enzyme, chlorosalicylic acid decarboxylase (CsaD), has been identified in anaerobic sludge consortia, providing crucial evidence for these pathways.[9][12][14]

Abiotic Degradation

Abiotic degradation processes such as hydrolysis and photolysis on the soil surface are generally considered minor routes for dicamba dissipation compared to microbial action.[7] However, photodegradation can occur when dicamba is exposed to sunlight on the soil surface.

Key Influencing Factors in Soil

The rate of dicamba degradation is not intrinsic but is governed by a range of soil properties:

-

Microbial Population: The presence of a viable and adapted microbial community is essential. Soils with a history of dicamba application may exhibit faster degradation due to microbial acclimation.[3]

-

Soil Moisture and Temperature: Optimal conditions for microbial growth—warm and moist soils—accelerate dicamba breakdown.[7]

-

Oxygen Status: Aerobic conditions strongly favor more rapid degradation.[3]

-

Soil Type and Organic Matter: Dicamba is highly mobile in most soils due to its low affinity for soil particles.[3][5][7] Soils with higher organic matter may show slightly increased sorption, but mobility remains a key characteristic.

Degradation Pathways in Aquatic Ecosystems

Dicamba can enter water bodies through runoff, spray drift, and leaching.[5] As in soil, microbial degradation is the primary pathway for its removal from aquatic systems.[2][6]

Microbial Degradation

Aquatic microorganisms, similar to their soil counterparts, are capable of O-demethylating dicamba to DCSA as the main biotransformation step.[2][6] The rate is dependent on the microbial population, nutrient availability, temperature, and oxygen levels.

Abiotic Degradation: Photolysis

In contrast to soil, photolysis (photodegradation) plays a more significant role in the degradation of dicamba in water, particularly in clear, sunlit surface waters.[6][15] UV light can break down the dicamba molecule.[15] Studies have shown that the photolytic half-life of dicamba in aqueous solutions can range from hours to days, depending on the light intensity and water chemistry.[16] While dicamba is stable to hydrolysis, its degradation is accelerated under UV light.[16][17]

Key Influencing Factors in Water

-

Sunlight Exposure: The depth and clarity of the water body directly impact the extent of photolytic degradation.

-

Microbial Activity: The presence of adapted microbial communities is crucial for biodegradation.

-

Water Chemistry: pH and the presence of other dissolved substances can influence both microbial and photolytic degradation rates.

Summary of Degradation Pathways and Metabolites

The environmental degradation of dicamba is a multi-faceted process culminating in its transformation into less harmful substances.

Core Transformation:

The central transformation for both soil and water is the O-demethylation of dicamba.

-

Parent Compound: Dicamba (3,6-dichloro-2-methoxybenzoic acid)

-

Primary Metabolite: 3,6-dichlorosalicylic acid (DCSA)[3][10]

-

Minor Metabolites: In some systems, 5-hydroxy dicamba can also be formed.[11] Further degradation of DCSA can lead to dichlorophenols and eventual mineralization to CO2.[3][9]

The following diagram illustrates the primary degradation pathway.

Caption: Primary microbial degradation pathway of Dicamba to DCSA.

Experimental Methodologies for Degradation Studies

To accurately assess the environmental fate of dicamba, standardized and robust experimental designs are essential. Laboratory microcosm studies are fundamental for determining degradation kinetics and identifying metabolites.

Protocol: Aerobic Soil Degradation Microcosm Study (Adapted from OECD 307)

This protocol provides a self-validating system for assessing dicamba's degradation in soil. The causality behind these steps is to simulate realistic environmental conditions while controlling variables to obtain reproducible kinetic data.

Objective: To determine the rate of aerobic degradation of dicamba in soil and identify major transformation products.

Materials:

-

Freshly collected and sieved (<2mm) soil from a relevant location.

-

Analytical grade this compound and its potential metabolites (e.g., DCSA).

-

Radiolabeled ¹⁴C-dicamba (optional, for metabolite tracking and mass balance).

-

Erlenmeyer flasks or biometer flasks.

-

Incubator with temperature control.

-

Analytical instrumentation: High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS).

-

Reagents for extraction (e.g., acetonitrile, formic acid).

Step-by-Step Methodology:

-

Soil Characterization (Trustworthiness Pillar): Fully characterize the soil before the experiment begins. This includes pH, organic matter content, texture (sand/silt/clay percentages), and microbial biomass. This baseline data is crucial for interpreting results and comparing them across different studies.

-

Experimental Setup (Self-Validating System):

-

Weigh a standardized amount of soil (e.g., 50 g dry weight equivalent) into multiple flasks.

-

Adjust soil moisture to 40-60% of maximum water holding capacity. This ensures microbial activity is not limited by desiccation.

-

Prepare a stock solution of dicamba. Spike the soil in each flask to achieve the desired concentration (e.g., 1 mg/kg). Include a carrier solvent control (no dicamba) and sterile controls (autoclaved soil) to distinguish between biotic and abiotic degradation.

-

Prepare at least triplicate flasks for each sampling time point to ensure statistical validity.

-

-

Incubation:

-

Cover flasks with gas-permeable stoppers to allow air exchange while minimizing water loss.

-

If using biometer flasks with ¹⁴C-dicamba, include a trap (e.g., NaOH solution) to capture evolved ¹⁴CO₂ as a measure of mineralization.

-

Incubate flasks in the dark at a constant temperature (e.g., 20-25°C).

-

-

Sampling:

-

At predetermined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90 days), sacrificially harvest triplicate flasks.

-

Store samples at -20°C prior to analysis if immediate extraction is not possible.

-

-

Extraction and Analysis:

-

Extract dicamba and its metabolites from the soil using an appropriate solvent mixture (e.g., acetonitrile/water with formic acid).

-

Shake or sonicate the samples, then centrifuge to separate the soil from the supernatant.

-

Filter the supernatant.

-

Analyze the extract using a validated LC-MS/MS method for the quantification of dicamba and DCSA.[11][18] This technique provides the necessary sensitivity and selectivity for complex matrices.[18]

-

-

Data Analysis:

-

Plot the concentration of dicamba over time.

-

Calculate the degradation half-life (DT50) using appropriate kinetic models (e.g., single first-order kinetics).

-

Quantify the formation and decline of the DCSA metabolite.

-

Experimental Workflow Diagram

Caption: Workflow for a laboratory aerobic soil degradation study.

Quantitative Data Summary

The degradation rate of dicamba is highly variable. The following table summarizes reported half-life (DT50) values under different conditions to provide a comparative overview.

| Environment | Condition | Half-Life (DT50) Range | Reference(s) |

| Soil | Aerobic, Field/Lab | 4 - 31 days | [4][11] |

| Soil | Aerobic, Forest Type | 26 - 32 days | [3] |

| Soil | Aerobic, Grassland | 17 days | [3] |

| Soil | Anaerobic, Lab | 58 - 141 days | [3][4] |

| Water | Photolysis (Solar Simulator) | 13.4 hours | [16][17] |

| Water | Aerobic Biotransformation | Considered primary pathway | [2] |

Conclusion and Future Directions

The environmental degradation of this compound is predominantly a biological process, driven by microbial communities in soil and water. The key transformation is the O-demethylation to DCSA, a reaction that significantly reduces the herbicidal activity of the parent compound. While aerobic degradation is relatively rapid under favorable conditions, the potential for persistence increases in anaerobic environments. In aquatic systems, photolysis provides an additional and important degradation route.

Future research should continue to focus on:

-

Characterizing Novel Degrading Microbes: Identifying and characterizing new microbial species and enzymatic systems involved in both dicamba and DCSA degradation, particularly under anaerobic conditions.

-

Impact of Formulation: Investigating how newer dicamba formulations with volatility-reducing agents affect degradation rates and pathways.

-

Metabolite Ecotoxicology: Further assessing the environmental fate and potential toxicological effects of secondary metabolites beyond DCSA.

-

Field-Scale Dynamics: Bridging the gap between controlled laboratory studies and complex, variable field conditions to improve predictive modeling of dicamba's environmental fate.

By continuing to build upon this foundational knowledge, the scientific community can better inform regulatory decisions and promote stewardship practices that maximize the agricultural benefits of dicamba while minimizing its environmental risks.

References

- Canada.ca. (n.d.). Dicamba - DRINKING WATER QUALITY.

- National Pesticide Information Center. (n.d.). Dicamba Technical Fact Sheet.

- EXTOXNET. (n.d.). DICAMBA - EXTOXNET PIP.

- National Pesticide Information Center. (n.d.). Dicamba Fact Sheet.

- Herman, P. L., et al. (2005). A three-component dicamba O-demethylase from Pseudomonas maltophilia, strain DI-6: gene isolation, characterization, and heterologous expression. PubMed.

- National Wildlife Federation. (n.d.). Drifting Toward Disaster: How Dicamba Herbicides are Harming Cultivated and Wild Landscapes.

- Wikipedia. (n.d.). Dicamba.

- USRTK.org. (2025). Dicamba: concerns about cancer and crop damage.

- ASM Journals. (n.d.). Identification of a chlorosalicylic acid decarboxylase (CsaD) involved in decarboxylation of 3,6-DCSA from an anaerobic dicamba-degrading sludge.

- Gazzo, K. (2015). Environmental Fate and Toxicology of Dicamba. ResearchGate.

- Nguyen, T., & Qian, Y. (2017). Residue Analysis of Dicamba and its Metabolites in Vegetation and Soil. EPA.

- Sciex. (2020). The Detection and Quantification of Dicamba and Acid Herbicides in Agricultural Samples.

- MatheO. (n.d.). Evaluation of pesticides degradation by microorganisms in the soil of a new cropping system.

- NIH. (2024). Identification of a chlorosalicylic acid decarboxylase (CsaD) involved in decarboxylation of 3,6-DCSA from an anaerobic dicamba-degrading sludge.

- Thurston County. (2009). Dicamba dimethylamine salt.

- CCME. (1999). DICAMBA Canadian Water Quality Guidelines for the Protection of Agricultural Water Uses.

- ResearchGate. (2025). Identification of a chlorosalicylic acid decarboxylase (CsaD) involved in decarboxylation of 3,6-DCSA from an anaerobic dicamba-degrading sludge.

- ResearchGate. (n.d.). Photolysis of the Herbicide Dicamba in Aqueous Solutions and on Corn (Zea Maize) Epicuticular Waxes.

- PubMed. (2024). Identification of a chlorosalicylic acid decarboxylase (CsaD) involved in decarboxylation of 3,6-DCSA from an anaerobic dicamba-degrading sludge.

- RSC Publishing. (n.d.). Photolysis of the herbicide dicamba in aqueous solutions and on corn (Zea mays) epicuticular waxes.

Sources

- 1. usrtk.org [usrtk.org]

- 2. canada.ca [canada.ca]

- 3. Dicamba Technical Fact Sheet [npic.orst.edu]

- 4. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]

- 5. researchgate.net [researchgate.net]

- 6. EXTOXNET PIP - DICAMBA [extoxnet.orst.edu]

- 7. ccme.ca [ccme.ca]

- 8. A three-component dicamba O-demethylase from Pseudomonas maltophilia, strain DI-6: gene isolation, characterization, and heterologous expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. Dicamba - Wikipedia [en.wikipedia.org]

- 11. aapco.org [aapco.org]

- 12. Identification of a chlorosalicylic acid decarboxylase (CsaD) involved in decarboxylation of 3,6-DCSA from an anaerobic dicamba-degrading sludge - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Identification of a chlorosalicylic acid decarboxylase (CsaD) involved in decarboxylation of 3,6-DCSA from an anaerobic dicamba-degrading sludge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Dicamba Fact Sheet [npic.orst.edu]

- 16. Photolysis of the herbicide dicamba in aqueous solutions and on corn (Zea mays) epicuticular waxes - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. chromatographytoday.com [chromatographytoday.com]

Prepared for Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the Core Mode of Action of Dicamba-Dimethylammonium as a Synthetic Auxin

Abstract

Dicamba, a synthetic auxin herbicide, is a critical tool in modern agriculture for the management of broadleaf weeds. Its efficacy lies in its ability to mimic the natural plant hormone indole-3-acetic acid (IAA), leading to unregulated growth and eventual death in susceptible plants. This technical guide provides a comprehensive overview of the molecular mode of action of the dimethylammonium salt of dicamba. We will delve into the core mechanisms of its perception by the cellular machinery, the ensuing signaling cascade that disrupts normal hormonal homeostasis, and the physiological consequences for the plant. Furthermore, this guide will present established experimental protocols for the detailed investigation of these processes, offering researchers a robust framework for future studies.

Introduction: Dicamba as a Synthetic Auxin

Dicamba (3,6-dichloro-2-methoxybenzoic acid) belongs to the benzoic acid class of herbicides and functions as a synthetic auxin.[1][2] Unlike the endogenous auxin IAA, which is tightly regulated within the plant, synthetic auxins like dicamba are more resistant to degradation, leading to a persistent and overwhelming hormonal signal.[3] This disrupts a multitude of physiological processes, including cell division, elongation, and differentiation, ultimately causing phytotoxicity in susceptible species.[4][5] The dimethylammonium salt formulation of dicamba enhances its solubility and foliar uptake.

The primary mode of action of dicamba, like other synthetic auxins, is to hijack the plant's natural auxin signaling pathway. This pathway is central to numerous aspects of plant growth and development. By mimicking IAA, dicamba initiates a signaling cascade that leads to the degradation of transcriptional repressors, thereby activating the expression of auxin-responsive genes at inappropriate times and levels.[6][7]

The Molecular Mechanism of Dicamba Action

The herbicidal activity of dicamba is initiated by its binding to the auxin co-receptor complex. This complex consists of an F-box protein, which is either TRANSPORT INHIBITOR RESPONSE 1 (TIR1) or one of its close homologs, the AUXIN SIGNALING F-BOX (AFB) proteins, and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor protein.[8][9][10]

Perception by the TIR1/AFB Co-receptor Complex

Dicamba, upon entering the plant cell, binds to a pocket on the TIR1/AFB protein.[8][11] This binding event acts as a "molecular glue," stabilizing the interaction between the TIR1/AFB protein and an Aux/IAA repressor protein.[6][12] Studies with Arabidopsis thaliana mutants have shown that specifically TIR1 and AFB5 are critical for mediating dicamba's effects.[8][11][13][14] This suggests a degree of selectivity among the TIR1/AFB family members for different synthetic auxins.[8][10]

Ubiquitination and Degradation of Aux/IAA Repressors

The TIR1/AFB proteins are components of a larger E3 ubiquitin ligase complex known as SCFTIR1/AFB (Skp1-Cullin-F-box).[9][12] Once the dicamba-TIR1/AFB-Aux/IAA complex is formed, the SCFTIR1/AFB complex polyubiquitinates the Aux/IAA protein.[6][7] This polyubiquitin tag marks the Aux/IAA repressor for degradation by the 26S proteasome.[7][9][15]

Activation of Auxin Response Factors (ARFs) and Gene Expression

In the absence of high auxin levels, Aux/IAA proteins are stable and bind to AUXIN RESPONSE FACTORs (ARFs), which are transcription factors. This interaction represses the transcriptional activity of the ARFs.[6][13] The dicamba-induced degradation of Aux/IAA proteins liberates the ARFs, allowing them to activate or repress the transcription of a large number of auxin-responsive genes.[6][7] This leads to a massive and uncontrolled change in the plant's transcriptome, ultimately driving the physiological responses that result in phytotoxicity.[14]

Signaling Pathway of this compound

Caption: Molecular signaling pathway of dicamba in a plant cell.

Physiological Consequences of Dicamba Action

The dysregulation of auxin-responsive gene expression leads to a cascade of physiological and morphological abnormalities in susceptible plants. These symptoms are a direct result of the uncontrolled cellular processes initiated by dicamba.

-

Epinasty: The characteristic twisting and curling of stems and petioles is one of the most common symptoms of dicamba exposure.[4][16]

-

Leaf Cupping and Crinkling: Developing leaves often exhibit a cupped or crinkled appearance due to abnormal cell growth and expansion.[4]

-

Stunted Growth: Overall plant growth is often inhibited as resources are diverted to the uncontrolled growth of specific tissues.[16]

-

Inhibition of Photosynthesis and Transpiration: Dicamba can negatively impact the plant's ability to perform photosynthesis and regulate water loss.[1]

-

Reproductive Abnormalities: Exposure during flowering can lead to flower and fruit abortion, resulting in significant yield loss.[4][16]

-

Cellular Disruption: At the cellular level, dicamba induces abnormal cell elongation and proliferation, leading to tissue damage.

Table 1: Summary of Physiological Effects of Dicamba

| Physiological Process | Effect of Dicamba | Observable Symptom |

| Cell Elongation & Division | Uncontrolled and disorganized | Epinasty, leaf cupping, stunting |

| Gene Expression | Massive upregulation of auxin-responsive genes | Developmental abnormalities |

| Photosynthesis | Inhibition | Chlorosis, reduced growth |

| Transpiration | Disruption | Wilting, desiccation |

| Reproductive Development | Abortion of flowers and fruits | Yield loss |

Experimental Protocols for Studying Dicamba's Mode of Action

A variety of experimental approaches are employed to investigate the molecular and physiological effects of dicamba. The following protocols provide a framework for such studies.

Whole-Plant Physiological Assays

These assays are crucial for determining the overall phytotoxicity of dicamba and for screening for resistant individuals.

Protocol 4.1.1: Root Growth Inhibition Assay in Arabidopsis thaliana

-

Seed Sterilization: Surface sterilize Arabidopsis thaliana seeds using 70% ethanol for 1 minute, followed by 50% bleach with 0.1% Triton X-100 for 10 minutes. Rinse seeds 5 times with sterile distilled water.

-

Plating: Resuspend seeds in 0.1% sterile agarose and plate them on Murashige and Skoog (MS) agar medium supplemented with various concentrations of this compound (e.g., 0, 0.1, 1, 10 µM).

-

Stratification and Growth: Stratify the plates at 4°C for 2-3 days in the dark to synchronize germination. Transfer plates to a growth chamber with a long-day photoperiod (16h light/8h dark) at 22°C.

-

Data Collection: After 7-10 days, photograph the plates and measure the primary root length of the seedlings using image analysis software (e.g., ImageJ).

-

Analysis: Calculate the percentage of root growth inhibition relative to the control (0 µM dicamba) for each concentration.

Molecular Biology Techniques

These methods are used to dissect the signaling pathway at the molecular level.

Protocol 4.2.1: Gene Expression Analysis by Quantitative PCR (qPCR)

-

Plant Treatment: Grow susceptible plants (e.g., Arabidopsis thaliana or soybean seedlings) in a controlled environment. Treat the plants with a sublethal dose of this compound or a mock solution.

-

Tissue Harvesting: Harvest leaf or root tissue at various time points after treatment (e.g., 0, 1, 3, 6, 12 hours). Immediately freeze the tissue in liquid nitrogen and store at -80°C.

-

RNA Extraction: Extract total RNA from the harvested tissue using a commercial RNA extraction kit or a TRIzol-based method.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qPCR: Perform qPCR using primers specific for known auxin-responsive genes (e.g., GH3, SAUR family genes) and a reference gene for normalization (e.g., Actin or Ubiquitin).

-

Data Analysis: Calculate the relative gene expression changes using the ΔΔCt method.

Experimental Workflow for qPCR Analysis

Sources

- 1. Dicamba basics | Bayer Crop Science Canada [cropscience.bayer.ca]

- 2. Dicamba - Wikipedia [en.wikipedia.org]

- 3. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Symptoms of dicamba exposure in soybean [extension.umn.edu]

- 5. Dicamba Technical Fact Sheet [npic.orst.edu]

- 6. researchgate.net [researchgate.net]

- 7. Auxin-induced, SCF(TIR1)-mediated poly-ubiquitination marks AUX/IAA proteins for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mutant Analysis in Arabidopsis Provides Insight into the Molecular Mode of Action of the Auxinic Herbicide Dicamba - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | TIR1/AFB proteins: Active players in abiotic and biotic stress signaling [frontiersin.org]

- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 13. researchgate.net [researchgate.net]

- 14. Mutant analysis in Arabidopsis provides insight into the molecular mode of action of the auxinic herbicide dicamba - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Ubiquitination and Auxin Signaling: A Degrading Story - PMC [pmc.ncbi.nlm.nih.gov]

- 16. delta.audubon.org [delta.audubon.org]

Dicamba-dimethylammonium CAS number 2300-66-5 properties

An In-depth Technical Guide to Dicamba-dimethylammonium (CAS 2300-66-5)

Introduction

This compound (CAS No. 2300-66-5) is the dimethylamine salt of dicamba, a selective systemic herbicide widely utilized for the control of annual and perennial broadleaf weeds.[1][2] First registered in the United States in 1967, its application spans agriculture—in crops such as corn, soybeans, and wheat—and non-agricultural settings like turf, pastures, and rights-of-way.[2][3] This salt formulation enhances the solubility and effectiveness of the parent acid, dicamba.[4] This guide provides a comprehensive technical overview of its chemical properties, mechanism of action, toxicological profile, environmental fate, and analytical methodologies, tailored for researchers and scientific professionals.

Part 1: Chemical Identity and Physicochemical Properties

The fundamental characteristics of a compound are critical for understanding its behavior, from formulation to environmental interaction. This compound is formed from the reaction of dicamba (3,6-dichloro-2-methoxybenzoic acid) with dimethylamine.

Chemical Identification

A clear identification is paramount for regulatory and research purposes.

| Identifier | Value | Source |

| CAS Number | 2300-66-5 | [5][6] |

| EC Number | 218-951-7 | [6] |

| Molecular Formula | C₁₀H₁₃Cl₂NO₃ | [5][6] |

| Molecular Weight | 266.12 g/mol | [1][5] |

| IUPAC Name | 3,6-dichloro-2-methoxybenzoic acid;N-methylmethanamine | [1] |

| Common Synonyms | Dicamba dimethylamine salt, Dianate, Banex | [1][4] |

Physicochemical Properties

These properties dictate the compound's physical behavior, solubility, and volatility. While often formulated as a liquid, the pure compound is a crystalline solid.[1][6]

| Property | Value | Source |

| Physical State | Colorless to white crystalline powder. Formulations are often amber or clear liquids. | [1][6][7] |

| Melting Point | 114-116 °C | [5] |

| Boiling Point | 326.1 °C at 760 mmHg | [5] |

| Water Solubility | Highly soluble. | [1][6][8] |

| Vapor Pressure | 1.96E-06 mmHg at 25°C (parent acid is 4.5 mPa at 25°C) | [5][9] |

| Partition Coefficient (LogP) | 2.92670 | [5] |

| pH (of formulation) | 7 - 8 |

Part 2: Mechanism of Action

Dicamba is classified as a Group 4 herbicide, acting as a synthetic auxin.[2] Its herbicidal activity stems from its ability to mimic natural plant hormones called auxins, which regulate plant growth and development.[3][10]

At high concentrations, dicamba induces rapid, uncontrolled, and disorganized cell growth, particularly in the newer growth regions of susceptible plants.[2][3] This hormonal interference disrupts numerous vital processes:

-

Cellular Elongation: Causes abnormal elongation and twisting of stems and leaves.

-

Vascular Tissue Disruption: The uncontrolled growth ultimately destroys the plant's vascular tissues (xylem and phloem), impeding water and nutrient transport.

-

Senescence: The hormonal imbalance accelerates senescence, leading to cell death.[11]

The compound is absorbed systemically through both leaves and roots and is readily translocated throughout the plant, ensuring its effects reach all parts of the organism.[12][13]

Caption: Mechanism of action for Dicamba as a synthetic auxin.

Part 3: Toxicological Profile

The toxicological assessment of this compound is crucial for determining its risk to humans, non-target organisms, and the environment.

Human and Mammalian Toxicity

This compound is generally characterized by low to moderate acute toxicity via oral and dermal routes but is a severe eye irritant.[14]

| Toxicity Type | Species | Value | Classification | Source |

| Acute Oral LD₅₀ | Rat | 757 - 1267 mg/kg | Slightly Toxic | [1][3][15] |

| Acute Dermal LD₅₀ | Rat / Rabbit | > 2,000 mg/kg | Slightly Toxic | [1][16] |

| Acute Inhalation LC₅₀ | Rat | > 2.0 mg/L | Relatively Nontoxic | [16][17] |

| Eye Irritation | Rabbit | - | Severe Irritant / Corrosive | [16][18][19] |

| Skin Irritation | Rabbit | - | Slight to Mild Irritant | [16] |

| Skin Sensitization | Guinea Pig | - | Not a sensitizer | [16][20] |

Chronic Effects: Long-term feeding studies in rats at high doses resulted in some changes to the liver and a decrease in body weight.[12][20] The U.S. Environmental Protection Agency (EPA) has classified dicamba as a Group D carcinogen, meaning it is "not classifiable as to human carcinogenicity".[12][17] Studies have shown no evidence that it interferes with reproduction or causes teratogenic effects.[12][18]

Ecotoxicology

The impact on non-target species is a key consideration for any herbicide.

| Organism Type | Species | Value (96-hr LC₅₀) | Toxicity | Source |

| Fish | Rainbow Trout | 135 - 250 mg/L | Slightly to Practically Nontoxic | [16][21][22] |

| Fish | Bluegill Sunfish | 135 - 524 mg/L | Slightly to Practically Nontoxic | [16][21][22] |

| Aquatic Invertebrate | Daphnia magna | 110 - 184 mg/L (48-hr LC₅₀) | Slightly Toxic | [14][16][21] |

| Avian | Bobwhite Quail | 500 mg/kg (LD₅₀) | Practically Nontoxic | [16] |

| Honeybee | Apis mellifera | > 100 µ g/bee (LD₅₀) | Not Toxic | [7][21] |

Part 4: Environmental Fate and Behavior

Understanding how this compound behaves in the environment is essential for predicting its impact and persistence.

Soil Behavior

Dicamba is known for its high mobility in soil due to its high water solubility and low affinity for binding to soil particles.[12][22] This creates a potential for it to leach through the soil profile and contaminate groundwater, particularly in permeable, sandy soils where the water table is shallow.[12][23] The primary route of degradation in soil is through microbial action.[3][12] The half-life of dicamba in aerobic soil environments typically ranges from one to four weeks, though it is more persistent under anaerobic conditions.[3][12][16] The major soil metabolite is 3,6-dichlorosalicylic acid (DCSA).[3][23]

Aquatic Behavior

Once in an aquatic system, dicamba is stable to hydrolysis and oxidation under typical environmental conditions.[16][24] While it can undergo some photolysis in water, microbial degradation is the most significant process for its removal.[24] Due to its low partition coefficient, it is not expected to adsorb significantly to sediment or bioaccumulate in the tissues of aquatic organisms.[12][24]

Caption: Key environmental pathways for this compound.

Part 5: Analytical Methodologies

Accurate quantification of dicamba in various matrices (soil, water, air, plant tissue) is critical for research, environmental monitoring, and regulatory enforcement. While older methods relied on gas chromatography (GC) with a time-consuming derivatization step, modern approaches favor liquid chromatography-tandem mass spectrometry (LC-MS/MS) for its superior sensitivity, specificity, and ruggedness without the need for derivatization.[25][26]

Experimental Protocol: Quantification by LC-MS/MS

The following is a generalized protocol based on established methods for the analysis of dicamba in environmental samples.[25][27]

Objective: To quantify the concentration of dicamba in a soil or water sample.

Materials:

-

LC-MS/MS System (e.g., SCIEX QTRAP 6500+ or equivalent) with an electrospray ionization (ESI) source.[25]

-

Analytical column (e.g., Phenomenex Kinetex F5 or equivalent).[25]

-

Reagents: HPLC-grade methanol, formic acid, ultra-pure water.

-

Analytical Standards: Certified dicamba and an isotopically labeled internal standard (e.g., d3-dicamba).[25]

-

Sample preparation: Syringe filters, autosampler vials, vortex mixer, centrifuge.

Procedure:

-

Standard Preparation:

-

Prepare a 100 µg/mL stock solution of dicamba and the internal standard (ISTD) in methanol.[27]

-

Perform serial dilutions of the stock solution with a suitable solvent (e.g., 95:5 water:methanol with 0.1% formic acid) to create a calibration curve ranging from low ng/mL to high µg/L concentrations.[26][27]

-

Fortify each calibration standard with a consistent concentration of the ISTD.

-

-

Sample Preparation (Aqueous Sample):

-

To a 1 mL aliquot of the water sample, add the internal standard.

-

Vortex to mix.

-

Filter the sample through a 0.22 µm syringe filter into an autosampler vial.

-

-

Sample Preparation (Soil Sample):

-

To a known weight of soil (e.g., 5 g), add an extraction solvent (e.g., acidified methanol).

-

Add the internal standard.

-

Shake vigorously for 30 minutes, followed by sonication for 10 minutes.[27]

-

Centrifuge the sample to pellet the soil particles.

-

Take an aliquot of the supernatant, filter it, and dilute as necessary before transferring to an autosampler vial.

-

-

LC-MS/MS Analysis:

-

LC Method:

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Methanol with 0.1% Formic Acid.

-

Run a gradient elution program to separate the analyte from matrix interferences.

-

-

MS Method:

-

-

Data Analysis:

-

Generate a calibration curve by plotting the ratio of the dicamba peak area to the ISTD peak area against the concentration of the calibration standards.

-

Quantify the dicamba concentration in the unknown samples by interpolating their area ratios from the calibration curve.

-

Caption: General workflow for LC-MS/MS analysis of Dicamba.

Part 6: Safety and Handling

Proper handling is essential to minimize exposure and ensure safety.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, protective eyewear (goggles or face shield), a long-sleeved shirt, and long pants when handling this compound products.[7][19]

-

Storage: Store in the original container in a cool, dry, and well-ventilated area. Keep away from food, drink, and animal feed.[1]

-

Spill Management: For liquid spills, contain the material with an absorbent like sand or clay. Collect the material into a suitable waste container for disposal at an approved chemical waste facility.[1]

-

First Aid:

-

Eyes: Immediately flush with running water for at least 15-20 minutes. Seek medical attention as it can cause substantial but temporary eye injury.[19]

-

Skin: Remove contaminated clothing and wash the affected area thoroughly with soap and water.

-

Ingestion: Do not induce vomiting. Call a poison control center or doctor immediately for treatment advice.[19]

-

Conclusion

This compound remains a significant tool in weed management due to its systemic and selective herbicidal properties. For the scientific community, a thorough understanding of its physicochemical characteristics, biological mode of action, and environmental behavior is critical. Its high water solubility and soil mobility necessitate careful management to prevent off-target effects and groundwater contamination. While its acute toxicity to mammals is relatively low, its potential for severe eye irritation demands stringent adherence to safety protocols. Modern analytical techniques like LC-MS/MS provide the necessary sensitivity and specificity for robust monitoring and research, ensuring its use is both effective and environmentally responsible.

References

- BASF. (2025).

- Chemsrc. (2025). This compound | CAS#:2300-66-5.

- National Center for Biotechnology Information. (n.d.). Dicamba dimethylamine salt. PubChem.

- Washington State Department of Transportation. (2017).